molecular formula C7H9ClN2O B11713248 1-Propyl-1h-pyrazole-4-carbonyl chloride CAS No. 1103427-19-5

1-Propyl-1h-pyrazole-4-carbonyl chloride

Cat. No.: B11713248
CAS No.: 1103427-19-5
M. Wt: 172.61 g/mol
InChI Key: HLAFJKYEENJHLN-UHFFFAOYSA-N
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Description

1-Propyl-1h-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-Propyl-1h-pyrazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-propyl-1h-pyrazole with thionyl chloride, which results in the formation of the carbonyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-Propyl-1h-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propyl-1h-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propyl-1h-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound’s reactivity is influenced by the presence of the carbonyl chloride group, which can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity.

Comparison with Similar Compounds

1-Propyl-1h-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1h-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of a propyl group, leading to different reactivity and applications.

    1-Methyl-1h-pyrazole-4-carbonyl chloride: Contains a methyl group, which affects its physical and chemical properties.

    1-Butyl-1h-pyrazole-4-carbonyl chloride: The butyl group provides different steric and electronic effects compared to the propyl group.

The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic properties provided by the propyl group, making it suitable for various synthetic and research applications.

Properties

CAS No.

1103427-19-5

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-propylpyrazole-4-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O/c1-2-3-10-5-6(4-9-10)7(8)11/h4-5H,2-3H2,1H3

InChI Key

HLAFJKYEENJHLN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C(=O)Cl

Origin of Product

United States

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